molecular formula C19H18ClN3O4 B2985184 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea CAS No. 954660-91-4

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea

Cat. No. B2985184
CAS RN: 954660-91-4
M. Wt: 387.82
InChI Key: NDXDGVIJLSZFGF-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Chemical Synthesis

  • The study of chlorfluazuron, a benzoylphenylurea insecticide, demonstrates the crystal structure and potential for developing insecticides targeting specific pests without harming non-target species. This research highlights the compound's stable structure and interactions, providing insights into designing more effective and environmentally friendly pesticides (Cho et al., 2015).

Chemical Reactions and Derivatives

  • Papadopoulos (1984) explored reactions of anthranilic acid derivatives, yielding compounds with varied cyclic structures. This foundational work opens avenues for synthesizing novel organic compounds with potential applications in medicinal chemistry and material science (Papadopoulos, 1984).

Neuropharmacology

  • Wang et al. (2011) investigated the effects of a specific allosteric antagonist on CB1 receptor modulation, shedding light on potential therapeutic targets for CNS disorders. This research contributes to the understanding of cannabinoid receptors' role in neurological functions and disorders (Wang et al., 2011).

Chemical Synthesis and Evaluation

  • Bender and Widenhoefer (2005) demonstrated the catalytic hydroamination of olefins, a key reaction in organic synthesis, highlighting the efficiency and functional group compatibility of this method. This work has implications for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals (Bender & Widenhoefer, 2005).

Anticancer Research

  • Gaudreault et al. (1988) synthesized and evaluated the cytotoxicity of 1-Aryl-3-(2-chloroethyl) ureas, providing insights into their potential as anticancer agents. This research contributes to the development of new chemotherapy drugs with improved efficacy and reduced side effects (Gaudreault et al., 1988).

properties

IUPAC Name

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-14-3-1-2-4-15(14)22-19(25)21-9-12-7-18(24)23(10-12)13-5-6-16-17(8-13)27-11-26-16/h1-6,8,12H,7,9-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXDGVIJLSZFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2-chlorophenyl)urea

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